Sodium 3-bromothiophene-2-sulfinate
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Overview
Description
Sodium 3-bromothiophene-2-sulfinate is an organosulfur compound that contains a thiophene ring substituted with a bromine atom and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 3-bromothiophene-2-sulfinate, typically involves the reaction of thiophene derivatives with sulfinating agents. One common method is the reaction of 3-bromothiophene with sodium sulfite under specific conditions to introduce the sulfinate group .
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-bromothiophene-2-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The bromine atom can be reduced to form thiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, reduced thiophene derivatives, and substituted thiophene compounds .
Scientific Research Applications
Sodium 3-bromothiophene-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It can be used in the study of biological pathways involving sulfur-containing compounds.
Industry: Used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which sodium 3-bromothiophene-2-sulfinate exerts its effects involves the interaction of the sulfinate group with various molecular targets. The sulfinate group can participate in redox reactions, forming sulfonates or other sulfur-containing compounds. The bromine atom can undergo substitution reactions, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium 3-chlorothiophene-2-sulfinate
- Sodium 3-iodothiophene-2-sulfinate
Uniqueness
Sodium 3-bromothiophene-2-sulfinate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogenated thiophene sulfinates.
Properties
Molecular Formula |
C4H2BrNaO2S2 |
---|---|
Molecular Weight |
249.1 g/mol |
IUPAC Name |
sodium;3-bromothiophene-2-sulfinate |
InChI |
InChI=1S/C4H3BrO2S2.Na/c5-3-1-2-8-4(3)9(6)7;/h1-2H,(H,6,7);/q;+1/p-1 |
InChI Key |
FETTVZPOKQBALX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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